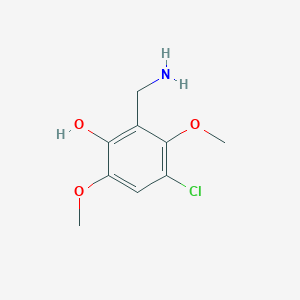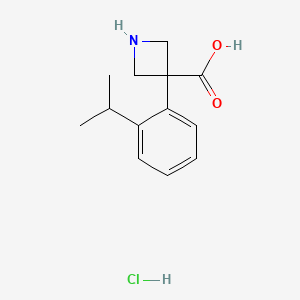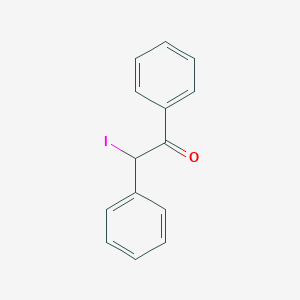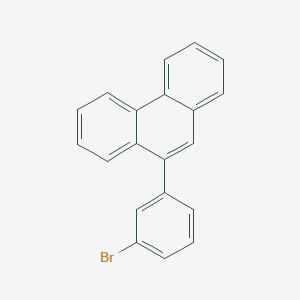
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of trimethylsilyl groups attached to both the nitrogen and oxygen atoms in the naphthalene ring. This compound is often used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine typically involves the reaction of 6-hydroxynaphthalen-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-hydroxynaphthalen-2-amine+trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine involves its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites in molecules, allowing for selective reactions to occur. This compound can interact with various molecular targets, including enzymes and proteins, through its silyl groups.
Comparison with Similar Compounds
Similar Compounds
Sodium bis(trimethylsilyl)amide: Another silylating agent with similar applications in organic synthesis.
N-(Trimethylsilyl)-6-(trimethylsilyloxy)-2-naphthalenamine: A closely related compound with similar structural features.
Uniqueness
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other silylating agents. Its dual silylation on both nitrogen and oxygen atoms makes it particularly useful in selective organic transformations.
Properties
CAS No. |
33285-85-7 |
|---|---|
Molecular Formula |
C16H25NOSi2 |
Molecular Weight |
303.55 g/mol |
IUPAC Name |
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine |
InChI |
InChI=1S/C16H25NOSi2/c1-19(2,3)17-15-9-7-14-12-16(18-20(4,5)6)10-8-13(14)11-15/h7-12,17H,1-6H3 |
InChI Key |
GUVKVEDURBXZRH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)

![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)






![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)

